molecular formula C9H10N2O B602358 Norcotinine CAS No. 17708-87-1

Norcotinine

Cat. No. B602358
CAS RN: 17708-87-1
M. Wt: 162.19
InChI Key:
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Description

Norcotinine is a minor metabolite of nicotine, produced by 5′-C-oxidation of brain nornicotine . It is detected in the brain after peripheral injection of nicotine .


Synthesis Analysis

The synthesis of Norcotinine is likely related to the metabolic pathways of nicotine. In tobacco, nicotine synthesis and accumulation are regulated by hub proteins and metabolic pathways . The synthesis of nicotine precursors such as arginine, ornithine aspartate, proline, and glutathione leads to the synthesis and accumulation of nicotine in plants .


Molecular Structure Analysis

Norcotinine contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

Nicotine and its metabolites, including Norcotinine, are involved in various chemical reactions. Nicotine is metabolized into over 20 different metabolites, including cotinine, trans-3’ -hydroxycotinine, glucuronic acid derivatives of nicotine, cotinine and 3’ -hydroxycotinine, nicotine-I’ -N-oxide, cotinine-l-N-oxide, nornicotine, and norcotinine .


Physical And Chemical Properties Analysis

Norcotinine, as a minor alkaloid and the major metabolite of nicotine, can act as a weak agonist of nAChRs . It is psychoactive in humans .

Scientific Research Applications

Neuropharmacology

Norcotinine, a minor metabolite of nicotine, has been studied in the field of neuropharmacology .

Summary of the Application

Norcotinine is one of the metabolites of nicotine that is formed in the brain. It has been studied for its potential effects on cognitive behavior and mechanisms .

Methods of Application

In one study, researchers administered a single dose of nicotine (0.54 mg/kg) in rats and found norcotinine in the brain 4 hours post-injection .

Prenatal Smoking Exposure

Norcotinine has been used as a biomarker of prenatal smoking exposure .

Summary of the Application

In studies of prenatal smoking exposure, norcotinine levels in maternal and cord sera have been used as biomarkers .

Methods of Application

Researchers assessed prenatal nicotine exposure using nicotine, cotinine, norcotinine, and 3-hydroxycotinine levels in maternal and cord sera .

Results or Outcomes

All metabolites in maternal and cord sera were associated with self-reported prenatal smoking, except for nicotine .

Pharmacokinetic and Pharmacodynamic Studies

Norcotinine has been studied in pharmacokinetic and pharmacodynamic studies of nicotine .

Summary of the Application

The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure. Norcotinine, as a metabolite of nicotine, plays a role in this process .

Methods of Application

In one study, an online microdialysis coupled with UHPLC-HRMS/MS method was developed for the in vivo multi-analysis of nicotine metabolites and several neurotransmitters in rat brain .

Results or Outcomes

The study demonstrated that inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Memory Enhancement

Norcotinine has been studied for its potential effects on memory enhancement .

Summary of the Application

Norcotinine, as a metabolite of nicotine, has been studied for its potential effects on learning and memory .

Methods of Application

In one study, a single dose of nicotine (0.54 mg/kg) was administered in rats, and norcotinine was found in the brain 4 hours post-injection .

Tobacco Exposure Verification

Norcotinine has been used in the verification of tobacco exposure .

Summary of the Application

Measurement of multiple nicotine metabolites and total nicotine equivalents (TNE) might be a more reliable strategy for tobacco exposure verification than measuring single urinary cotinine alone .

Methods of Application

In one study, nicotine, cotinine, 3-OH cotinine, nornicotine, and anabasine were simultaneously measured using 19,874 urine samples collected from the Korean National Health and Nutrition Examination Survey .

Results or Outcomes

The study showed that the single measurement of urinary cotinine is simple and has a comparable classification of smoking status to differentiate between current smokers and non-smokers relative to the measurement of multiple nicotine metabolites .

Alzheimer’s Disease Research

Norcotinine has been studied for its potential effects on Alzheimer’s disease .

Summary of the Application

Norcotinine, as a metabolite of nicotine, has been studied for its potential effects on Alzheimer’s disease. It is believed that norcotinine might have an impact on the neurotoxic forms of Aβ, amyloid-beta 1−42 (Aβ 1−42) oligomers, which are believed by some to cause the cognitive dysfunction of Alzheimer’s disease .

Methods of Application

In one study, a single dose of nicotine (0.54 mg/kg) was administered in rats, and norcotinine was found in the brain 4 hours post-injection .

Secondhand Smoke Exposure Monitoring

Norcotinine has been used in the monitoring of exposure to low-level or secondhand smoke .

Summary of the Application

Measurement of multiple nicotine metabolites and total nicotine equivalents (TNE) might be a more reliable strategy for tobacco exposure verification than measuring single urinary cotinine alone .

Methods of Application

In one study, nicotine, cotinine, 3-OH cotinine, nornicotine, and anabasine were simultaneously measured using 19,874 urine samples collected from the Korean National Health and Nutrition Examination Survey .

Future Directions

Future research should focus on understanding the interactions between Norcotinine and various nAChR subtypes . Additionally, more research is warranted to provide better insight into the actions of Norcotinine and its contribution to tobacco addiction .

properties

IUPAC Name

5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864736
Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Norcotinine

CAS RN

17708-87-1, 17114-40-8
Record name (±)-Norcotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17708-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcotinine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pyridin-3-ylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-Pyridinyl)-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
10
Citations
PA Crooks, M Li, LP Dwoskin - Drug metabolism and disposition, 1997 - ASPET
… Thus, this is the first report of norcotinine as a central nervous system nicotine metabolite. Data indicate that norcotinine detected in brain after peripheral nicotine administration most …
Number of citations: 108 dmd.aspetjournals.org
E Wade, ER Bowman, LB Turnbull… - Journal of Medicinal …, 1961 - ACS Publications
… norcotinine.3,12 After chromatography on alumina, the oil afforded crystalline norcotinine … This isolation of norcotinine establishes y-(3-pyridyl)-y-aminobutyric acid as a metabolite of …
Number of citations: 23 pubs.acs.org
KB Scheidweiler, DM Shakleya, MA Huestis - Clinica Chimica Acta, 2012 - Elsevier
… of nicotine, cotinine, OH-cotinine and norcotinine or ratios of these analytes could be … methods include the minor metabolite norcotinine. We hypothesize that norcotinine may be a useful …
Number of citations: 36 www.sciencedirect.com
N Eldirdiri, M Ulgen, P Jacob, JW Gorrod - European journal of drug …, 1997 - Springer
… Norcotinine was prepared according to the modified method of Glenn and Edwards (4). 4-(3-Pyridyl)-4-oxobutyramide (POBAM), used as a potential metabolite of norcotinine and as a …
Number of citations: 6 link.springer.com
I Kim, WD Darwin, MA Huestis - Journal of chromatography B, 2005 - Elsevier
Nicotine is rapidly and extensively metabolized in humans. We present an analytical method to simultaneously quantify nicotine, cotinine, norcotinine, and trans-3′-hydroxycotinine in …
Number of citations: 81 www.sciencedirect.com
Y Li, JW Gorrod - Xenobiotica, 1994 - Taylor & Francis
… in the formation of norcotinine, it is clear that N-hydroxymethylnorcotinine is formed in vitro under conditions where norcotinine is not detected. Indeed, whilst norcotinine has been …
Number of citations: 18 www.tandfonline.com
DM Shakleya, MA Huestis - Journal of Chromatography B, 2009 - Elsevier
An LC-MS/MS method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human plasma was developed and fully validated. Potential …
Number of citations: 59 www.sciencedirect.com
TR Gray, DM Shakleya, MA Huestis - Journal of Chromatography B, 2008 - Elsevier
There are no analytical methods that simultaneously quantify nicotine, cotinine, trans-3′-hydroxycotinine, nornicotine and norcotinine in human meconium. Such a method could …
Number of citations: 65 www.sciencedirect.com
P Upadhyaya, SS Hecht - Nicotine & Tobacco Research, 2014 - academic.oup.com
… cohesive if somewhat limited description of norcotinine metabolism. In what is apparently … -norcot from norcotinine, we looked for this compound as a metabolite of norcotinine in patas …
Number of citations: 3 academic.oup.com
I Kim, MA Huestis - Journal of mass spectrometry, 2006 - Wiley Online Library
A liquid chromatographic‐mass spectrometric method for the simultaneous determination of nicotine, cotinine, trans‐3′‐hydroxycotinine, and norcotinine in human plasma was …

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